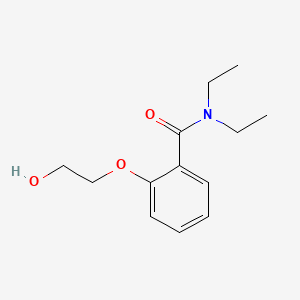

N,N-diethyl-2-(2-hydroxyethoxy)benzamide

Description

Contextualization within Benzamide (B126) Chemistry Research

N,N-diethyl-2-(2-hydroxyethoxy)benzamide belongs to the vast class of organic compounds known as benzamides. Benzamides are characterized by a benzene (B151609) ring attached to a carboxamide group. The fundamental structure of benzamide is C₆H₅CONH₂. researchgate.net The broader family of substituted benzamides, where hydrogen atoms on the benzene ring or the amide's nitrogen are replaced by other functional groups, is a cornerstone of modern medicinal chemistry and material science.

The N,N-diethylamide group, present in the target molecule, is a particularly significant directing group in organic synthesis, especially in directed ortho-metalation (DoM) reactions. nih.gov This strategic importance allows for the regioselective functionalization of the aromatic ring, making N,N-diethylbenzamides valuable intermediates in the construction of complex molecules. nih.gov The presence of the 2-(2-hydroxyethoxy) substituent introduces additional functionality, specifically an ether linkage and a primary alcohol. This beta-hydroxyethoxy group is known to influence key chemical properties such as solubility and reactivity.

Historical Perspectives of Benzamide Derivatives in Chemical Science

The study of benzamides dates back to the early days of organic chemistry. The parent compound, benzamide, was first synthesized in 1832 by Friedrich Wöhler and Justus von Liebig. Historically, research into benzamide derivatives has led to significant breakthroughs. For instance, the investigation of their polymorphism has provided fundamental insights into crystal engineering. nih.gov

Over the decades, the focus has expanded dramatically to the synthesis and application of substituted benzamides. These compounds have been explored for a vast array of pharmacological activities, including but not limited to, antimicrobial, analgesic, anticancer, and enzyme inhibitory effects. chemwhat.pkguidechem.com The development of synthetic methodologies to create diverse benzamide libraries has been a continuous effort in chemical science. Techniques range from classical amidation reactions involving acyl chlorides to more modern approaches like the Mitsunobu reaction and various catalytic methods. nih.govresearchgate.net For example, N,N-diethyl-m-toluamide (DEET) was developed for military use during World War II and remains a widely used insect repellent, highlighting the long-standing practical importance of N,N-diethylbenzamide derivatives. researchgate.net

Significance and Research Potential of N,N-diethyl-2-(2-hydroxyethoxy)benzamide

While specific research dedicated exclusively to N,N-diethyl-2-(2-hydroxyethoxy)benzamide is not extensively documented in publicly available literature, its structural features suggest considerable research potential. The molecule combines the N,N-diethylbenzamide scaffold with a flexible hydroxyethoxy side chain, creating a compound with both a lipophilic aromatic part and a hydrophilic tail.

The research potential can be inferred from the known bioactivities of related structures:

Enzyme Inhibition: Benzamides are known inhibitors of various enzymes. The specific arrangement of functional groups in N,N-diethyl-2-(2-hydroxyethoxy)benzamide could make it a candidate for screening against enzymes like carbonic anhydrase or acetylcholinesterase, where related benzamide structures have shown significant activity. guidechem.com

Bioactive Scaffolds: The 2-hydroxybenzamide moiety is a feature in compounds with gastrointestinal motility improving effects. google.com Furthermore, the 2-(4-hydroxyphenoxy)benzamide scaffold, which shares structural similarities, is found in compounds with antibacterial and antitumor properties. nih.govmdpi.com This suggests that N,N-diethyl-2-(2-hydroxyethoxy)benzamide could serve as a precursor or a lead compound in the development of new therapeutic agents.

Material Science: The presence of a hydroxyl group allows for further chemical modification, such as esterification or etherification, opening pathways to new polymers or materials with tailored properties. The hydroxyethoxy side chain could also influence the compound's ability to chelate metal ions.

Detailed research would be required to synthesize and characterize N,N-diethyl-2-(2-hydroxyethoxy)benzamide thoroughly and to explore its potential applications. The synthesis could potentially be achieved through methods established for similar benzamides, such as the reaction of a corresponding 2-(2-hydroxyethoxy)benzoyl chloride with diethylamine (B46881) or via a Mitsunobu reaction with 2-(2-hydroxyethoxy)benzoic acid and diethylamine. nih.gov

Below are data tables for related benzamide derivatives to illustrate the type of information that would be pertinent to the study of N,N-diethyl-2-(2-hydroxyethoxy)benzamide.

Table 1: Physical Properties of N,N-Diethylbenzamide

| Property | Value |

| CAS Number | 1696-17-9 chemicalbook.com |

| Molecular Formula | C₁₁H₁₅NO fishersci.com |

| Molecular Weight | 177.25 g/mol fishersci.com |

| Melting Point | 28 - 32 °C fishersci.com |

| Boiling Point | 146 - 150 °C @ 15 mmHg fishersci.com |

| Flash Point | > 100 °C fishersci.com |

Table 2: Computed Properties of N,N-Bis(2-hydroxyethyl)benzamide

| Property | Value |

| CAS Number | 58566-44-2 nih.gov |

| Molecular Formula | C₁₁H₁₅NO₃ nih.gov |

| Molecular Weight | 209.24 g/mol nih.gov |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 5 |

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-2-(2-hydroxyethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-3-14(4-2)13(16)11-7-5-6-8-12(11)17-10-9-15/h5-8,15H,3-4,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDOVDSFIOUZBQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=CC=C1OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30213484 | |

| Record name | Benzamide, N,N-diethyl-o-(beta-hydroxyethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30213484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63886-92-0 | |

| Record name | Benzamide, N,N-diethyl-o-(beta-hydroxyethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063886920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, N,N-diethyl-o-(beta-hydroxyethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30213484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N,n Diethyl 2 2 Hydroxyethoxy Benzamide and Its Analogues

Development of Efficient Synthetic Routes

The synthesis of N,N-diethyl-2-(2-hydroxyethoxy)benzamide can be approached by constructing the core molecular framework through sequential or convergent strategies. Efficient routes prioritize high yields, mild reaction conditions, and accessibility of starting materials. The key steps involve the formation of the benzamide (B126) bond, the introduction of the ether linkage, and potential modifications to the functional groups.

Amidation Reactions for Benzamide Core Formation

The formation of the N,N-diethylbenzamide core is a critical step in the synthesis of the title compound and its analogues. This transformation is typically achieved through the reaction of a benzoic acid derivative with diethylamine (B46881).

One of the most common methods involves the activation of a carboxylic acid. nih.gov A standard laboratory procedure reacts benzoyl chloride with diethylamine in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct. This method is straightforward and often provides high yields.

Alternatively, various coupling reagents can be used to facilitate the amidation of benzoic acids directly, avoiding the need to prepare the more reactive acid chloride. Reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) have been shown to be effective. For instance, the synthesis of N,N-diethyl-m-toluamide (DEET), an analogue, was achieved in high yields (94-95%) by activating m-toluic acid with CDI before adding diethylamine in a one-pot procedure. researchgate.net Other modern amidation protocols utilize phosphonium (B103445) salt reagents generated in situ from stable precursors like N-chlorophthalimide and triphenylphosphine (B44618), which can activate carboxylic acids for reaction with primary and secondary amines at room temperature. nih.gov

Oxidative amidation represents another approach, where aldehydes are converted directly to amides. For example, various aldehydes and secondary amines can be coupled using a recyclable heterogeneous catalyst (such as nanoscale zinc oxide, nickel oxide, and nickel) with an oxidant like tert-butyl hydroperoxide (TBHP). researchgate.net

Table 1: Comparison of Selected Amidation Methods for Benzamide Synthesis

| Method | Carboxylic Acid Derivative | Reagents | Key Features | Reference |

|---|---|---|---|---|

| Acid Chloride Method | Benzoyl chloride | Diethylamine, Triethylamine | High yield, common lab procedure. | |

| CDI Coupling | Benzoic acid | 1,1'-Carbonyldiimidazole (CDI), Diethylamine | One-pot, high yield, water-soluble byproducts. | researchgate.net |

| In Situ Phosphonium Salt | Benzoic acid | N-Chlorophthalimide, Triphenylphosphine, Diethylamine | Mild room temperature conditions. | nih.gov |

| Oxidative Amidation | Benzaldehyde | Diethylamine, ZnO–NiO–Ni catalyst, TBHP | Uses aldehyde starting material, recyclable catalyst. | researchgate.net |

Introduction of the 2-(2-hydroxyethoxy) Moiety

The 2-(2-hydroxyethoxy) group can be introduced onto the benzene (B151609) ring either before or after the formation of the amide bond. A common and effective strategy is the O-alkylation (etherification) of a precursor containing a phenolic hydroxyl group, such as N,N-diethyl-2-hydroxybenzamide.

This transformation is typically accomplished via a Williamson ether synthesis. The phenolic proton of N,N-diethyl-2-hydroxybenzamide is first removed by a suitable base (e.g., sodium hydride, potassium carbonate) to form a phenoxide ion. This nucleophile then reacts with an electrophile like 2-chloroethanol (B45725) or ethylene (B1197577) oxide to form the desired ether linkage.

Diethylamino Group Functionalization Strategies

The N,N-diethylamino group is generally robust and chemically stable. However, it can participate in specific chemical transformations. Its primary role in synthetic strategies is often as a directed metalation group (DMG). The strong Lewis basicity of the amide allows it to coordinate with organolithium bases, directing deprotonation to the ortho position of the aromatic ring. nih.gov This enables the introduction of various electrophiles at the C6 position of the N,N-diethylbenzamide scaffold, providing a powerful method for creating substituted analogues.

While less common as a deliberate synthetic strategy, the diethylamino group can be subject to other reactions. For example, aminolysis of epoxidized soybean oil with diethylamine in the presence of a Lewis acid catalyst like ZnCl₂ has been demonstrated to selectively open the epoxide ring without disrupting the triglyceride ester linkages, yielding an amine-functionalized oil. nih.gov This type of reaction, involving the nucleophilic character of the amine, could be applied to analogues of the title compound bearing suitable electrophilic sites. Furthermore, N-aryl-substituted benzamides can be converted to their corresponding thioamides using thiating reagents, indicating that the amide functionality itself can be a site for further transformation. nih.gov

Advanced Synthetic Reactions and Catalyst Systems

Modern synthetic chemistry offers sophisticated tools for constructing molecules with high efficiency and selectivity. For benzamide synthesis, the Mitsunobu reaction stands out as a particularly versatile and powerful method.

Mitsunobu Reaction Applications in Benzamide Synthesis

The Mitsunobu reaction provides a non-classical route to form amides directly from carboxylic acids and amines, which are typically challenging substrates for this reaction. nih.govresearchgate.net This method has been successfully applied to the synthesis of various N,N-diethylbenzamides. nih.gov The reaction involves the activation of the carboxylic acid with a combination of a phosphine (B1218219), typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (B7806520) (DIAD). commonorganicchemistry.comtcichemicals.com

The general procedure involves mixing the benzoic acid, triphenylphosphine, and diethylamine in a suitable solvent like tetrahydrofuran (B95107) (THF), followed by the addition of the azodicarboxylate. nih.gov The reaction proceeds via a proposed acyloxyphosphonium ion intermediate. nih.gov This methodology is effective for a range of substituted benzoic acids, including those with both electron-donating and electron-withdrawing groups. nih.gov One notable advantage is its ability to sometimes provide higher yields than traditional methods, such as those proceeding through an acid chloride intermediate. nih.gov However, a significant challenge with the Mitsunobu reaction is the removal of byproducts like triphenylphosphine oxide and the reduced hydrazinedicarboxylate, which can complicate product purification. tcichemicals.com

Table 2: Synthesis of Substituted N,N-Diethylbenzamides via the Mitsunobu Reaction

| Entry | Benzoic Acid Substituent | Yield (%) | Reference |

|---|---|---|---|

| 1 | 2-Methoxy | 95 | nih.gov |

| 2 | 3-Methoxy | 91 | nih.gov |

| 3 | 4-Methoxy | 85 | nih.gov |

| 4 | 2-Nitro | 57 | nih.gov |

| 5 | 3-Nitro | 74 | nih.gov |

| 6 | 4-Nitro | 63 | nih.gov |

| 7 | 4-Chloro | 81 | nih.gov |

| 8 | 4-(Trifluoromethyl) | 70 | nih.gov |

Reaction Conditions: Benzoic acid (1.0 eq), PPh₃ (1.2 eq), Et₂NH (1.2 eq), DIAD (1.2 eq), THF, reflux, 18 hr. Yields are for isolated, purified products.

This reaction demonstrates broad applicability and serves as a powerful tool for the synthesis of the N,N-diethylbenzamide core structure, which is central to the target molecule N,N-diethyl-2-(2-hydroxyethoxy)benzamide.

Directed Ortho-Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful and widely utilized strategy for the regiocontrolled functionalization of aromatic compounds. nih.govwikipedia.org The technique relies on the use of a directing metalation group (DMG), which coordinates to an organolithium reagent, typically an alkyllithium like n-butyllithium or sec-butyllithium, to facilitate deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org This generates a stabilized aryllithium intermediate that can then react with a variety of electrophiles to introduce new substituents with high regioselectivity. wikipedia.org

In the context of N,N-diethyl-2-(2-hydroxyethoxy)benzamide and its analogues, the tertiary amide group (CONEt₂) is one of the most effective DMGs. nih.gov Its strong Lewis basicity allows for robust coordination with the lithium cation, positioning the alkyllithium base to abstract a proton specifically from the C6 position of the benzamide ring. nih.govbaranlab.org The ether linkage in the 2-(2-hydroxyethoxy) substituent can also contribute to the directing effect.

The general mechanism, as outlined in several studies, involves the initial formation of a complex between the DMG and the organolithium reagent. wikipedia.orgbaranlab.org Subsequent deprotonation creates the ortho-lithiated species, which is then quenched with an electrophile. wikipedia.org A wide array of functional groups can be introduced using this method. For instance, reaction with aldehydes or ketones yields secondary or tertiary alcohols, while reaction with alkyl halides introduces new alkyl chains. Other electrophiles such as CO₂, disulfides, and silyl (B83357) chlorides can be used to install carboxylates, thioethers, and silyl groups, respectively.

While the N,N-diethylamide is a powerful DMG, its steric bulk and electronic properties can influence reaction efficiency. Studies have explored other N-substituents to modulate this reactivity. The primary challenge with DoM is the requirement for strongly basic conditions and cryogenic temperatures (e.g., -78 °C) to maintain the stability of the lithiated intermediates. uwindsor.ca

Table 1: Examples of Electrophiles Used in DoM of N,N-Dialkylbenzamides

| Electrophile | Reagent Example | Introduced Functional Group |

|---|---|---|

| Aldehyde/Ketone | Benzaldehyde | Hydroxymethyl |

| Alkyl Halide | Iodomethane (MeI) | Methyl |

| Carbon Dioxide | CO₂ (gas) | Carboxylic Acid |

| Disulfide | Dimethyl disulfide (MeSSMe) | Methylthio |

| Silyl Halide | Trimethylsilyl (B98337) chloride (TMSCl) | Trimethylsilyl |

| Boronic Ester | Trimethyl borate (B1201080) (B(OMe)₃) | Boronic Acid |

| Azide (B81097) | Tosyl azide (TsN₃) | Azide (convertible to Amine) |

Rhodium- and Palladium-Catalyzed Reactions

Transition metal-catalyzed C-H activation has emerged as a complementary and often more versatile alternative to classical DoM for the functionalization of benzamides. nih.govrsc.org Rhodium and palladium catalysts are particularly effective, enabling a broad scope of transformations under milder conditions without the need for stoichiometric organometallic reagents. nih.govresearchgate.net The N,N-diethylamide group again serves as an effective directing group, coordinating to the metal center and guiding the catalyst to an ortho C-H bond. nih.govacs.org

Palladium-catalyzed reactions have been extensively developed for the ortho-functionalization of N,N-dialkylbenzamides. nih.govacs.org These reactions often proceed through a concerted metalation-deprotonation pathway, forming a palladacycle intermediate. This intermediate can then participate in various catalytic cycles to achieve arylation, alkenylation, acylation, and halogenation. nih.gov For example, palladium-catalyzed ortho-acylation using arylglyoxylic acids as an acyl source has been demonstrated, where the reaction proceeds via palladium insertion into the ortho C-H bond, a departure from potential insertion into the amide N-C(O) bond. nih.govacs.org

Rhodium catalysts have also proven highly effective for the C-H functionalization of benzamides. nih.govrsc.org For instance, rhodium(III) complexes can catalyze the coupling of benzamide C-H bonds with unsaturated partners like imines and alkenes. nih.gov These reactions exhibit exclusive ortho-selectivity, consistent with a directed C-H activation mechanism. nih.gov The choice of N-substituents on the amide can significantly impact reaction rates and yields; for example, pyrrolidine (B122466) amides have been shown to enhance reaction rates in some rhodium-catalyzed alkenylations compared to N,N-dimethyl amides. nih.gov Additive-free, rhodium-catalyzed carbonylation of benzamides using diethyl dicarbonate (B1257347) as a carbonyl source has also been developed for the synthesis of phthalimides. rsc.org

Table 2: Examples of Rhodium- and Palladium-Catalyzed Reactions on N,N-Dialkylbenzamides

| Metal Catalyst | Coupling Partner/Reagent | Transformation | Product Type | Citation |

|---|---|---|---|---|

| Palladium(II) | Arylglyoxylic Acids | Ortho-Acylation | Ortho-Acylbenzamide | nih.govacs.org |

| Palladium(II) | N-Iodosuccinimide (NIS) | Ortho-Iodination | Ortho-Iodobenzamide | nih.gov |

| Palladium(II) | Alkenes (e.g., Styrene) | Ortho-Alkenylation | Ortho-Styrylbenzamide | researchgate.net |

| Rhodium(III) | N-Sulfonyl Imines | C-H Addition | α-Branched Amines | nih.gov |

| Rhodium(I) | Maleimides | Oxidative Alkenylation/Cyclization | Isoindolone Spirosuccinimides | rsc.org |

| Rhodium(I) | Diethyl Dicarbonate | Carbonylation | Phthalimide | rsc.org |

Cycloaddition Reactions and Macrocyclic Analogues

The functional groups present in N,N-diethyl-2-(2-hydroxyethoxy)benzamide and its derivatives serve as valuable handles for participating in cycloaddition reactions and for the construction of complex macrocyclic architectures. nih.govmdpi.com While direct participation of the parent compound in cycloadditions is not extensively documented, its derivatives, functionalized via methods like DoM or C-H activation, can be designed to undergo such transformations.

Cycloaddition reactions, such as the [2+2+2] cycloaddition or the hetero-Diels-Alder reaction, are powerful methods for constructing six-membered rings. rsc.orgmdpi.com For example, an alkyne or alkene substituent, introduced onto the benzene ring, could participate as a component in a metal-catalyzed [2+2+2] cycloaddition to build a fused polycyclic system. rsc.org Similarly, the amide or a derivative could be modified to act as a dienophile or diene in a Diels-Alder reaction. mdpi.com The 1,3-dipolar cycloaddition of azomethine ylides is another strategy that can be used to construct pyrrolidine rings, a common motif in bioactive molecules. nih.govresearchgate.net

The synthesis of macrocycles from benzamide precursors is an area of significant interest, particularly for developing molecules that can target large protein surfaces. mdpi.com The hydroxyethoxy side chain is an ideal starting point for macrocyclization. For example, the terminal hydroxyl group can be converted into a reactive functional group (e.g., an azide or an alkyne) to participate in a "click" reaction, such as a copper-catalyzed azide-alkyne cycloaddition (CuAAC), with a corresponding partner attached to another part of the molecule or a separate molecular fragment. mdpi.com Alternatively, ring-closing metathesis (RCM) is a robust strategy where two terminal alkene tethers can be cyclized using a ruthenium catalyst like the Hoveyda-Grubbs catalyst. beilstein-journals.org These tethers could be installed by modifying the hydroxyethoxy chain and another position on the benzamide scaffold. mdpi.combeilstein-journals.org

Table 3: Strategies for Cycloaddition and Macrocyclization of Benzamide Derivatives

| Reaction Type | Key Functional Groups Required | Catalyst/Conditions | Resulting Structure | Citation |

|---|---|---|---|---|

| [2+2+2] Cycloaddition | Alkynes, Alkenes, Nitriles | Organometallic complexes (e.g., Rh, Co, Ni) | Fused carbo- and heterocycles | rsc.org |

| Hetero-Diels-Alder | Diene and Dienophile (one being a heteroatom system) | Thermal or Lewis Acid catalysis | Six-membered heterocycles | mdpi.com |

| 1,3-Dipolar Cycloaddition | Dipole (e.g., Azomethine Ylide) and Dipolarophile (e.g., Alkene) | Metal salts (e.g., Ag(I)) or thermal | Five-membered heterocycles (e.g., Pyrrolidines) | nih.govresearchgate.net |

| Ring-Closing Metathesis (RCM) | Two terminal alkenes | Grubbs or Hoveyda-Grubbs catalyst (Ru-based) | Macrocycle with C=C bond | mdpi.combeilstein-journals.org |

| Macrolactamization | Amine and Carboxylic Acid | Coupling reagents (e.g., HATU, HOBt) | Macrocyclic Amide | mdpi.com |

| Buchwald-Hartwig Coupling | Amine and Aryl Halide | Palladium catalyst with phosphine ligand | Macrocyclic Amine | mdpi.com |

Synthesis of N,N-diethyl-2-(2-hydroxyethoxy)benzamide Derivatives and Analogues

Modification of the Benzene Ring Substitutions

The functionalization of the benzene ring of N,N-diethyl-2-(2-hydroxyethoxy)benzamide is primarily achieved through the ortho-directing capabilities of the amide and alkoxy groups. As detailed in sections 2.2.2 and 2.2.3, Directed Ortho-Metalation (DoM) and transition metal-catalyzed C-H activation are the premier strategies for introducing a wide variety of substituents at the C6 position, and potentially other positions if the primary ortho site is blocked. uwindsor.canih.gov

For instance, following ortho-lithiation, quenching with different electrophiles can install halogens, alkyl, silyl, carboxyl, or carbonyl groups. harvard.edu Palladium-catalyzed C-H functionalization offers a broader substrate scope and milder conditions for introducing aryl, vinyl, and other carbon-based substituents. rsc.org The electronic nature of substituents already present on the ring can influence the efficiency of these transformations. Electron-withdrawing groups have been observed to result in slightly higher yields in some oxidation reactions compared to electron-donating groups. mdpi.com

Furthermore, once a new functional group is installed, it can be subjected to further chemical transformations. For example, a nitro group introduced onto the ring can be reduced to an amine, which can then be diazotized or used in coupling reactions. A boronic acid installed via DoM can undergo Suzuki coupling to form biaryl systems. This iterative functionalization allows for the synthesis of highly substituted benzamide derivatives.

Table 4: Examples of Benzene Ring Modifications on Benzamide Analogues

| Method | Reagents | Position of Substitution | Introduced Group | Citation |

|---|---|---|---|---|

| DoM | 1. s-BuLi, TMEDA; 2. MeI | Ortho | Methyl (-CH₃) | harvard.edu |

| DoM | 1. n-BuLi; 2. CO₂ | Ortho | Carboxyl (-COOH) | harvard.edu |

| Pd-Catalysis | Phenylglyoxylic acid, Pd(TFA)₂ | Ortho | Benzoyl (-COPh) | nih.govacs.org |

| Pd-Catalysis | Styrene, Pd(OAc)₂ | Ortho | Styryl (-CH=CHPh) | researchgate.net |

| Rh-Catalysis | N-Tosyl imine, [Cp*RhCl₂]₂ | Ortho | Substituted Aminomethyl | nih.gov |

Variations in the Amide Nitrogen Substituents

The N,N-diethyl groups of the amide are crucial for its function as a directing group but can be varied to fine-tune the steric and electronic properties of the molecule. nih.govlibretexts.org The synthesis of analogues with different substituents on the amide nitrogen typically starts from a suitable benzoic acid precursor, which is then coupled with a primary or secondary amine. nih.govresearchgate.net

Standard amide coupling procedures involve activating the carboxylic acid (e.g., converting it to an acyl chloride or using coupling agents like CDI, DCC, or HATU) followed by reaction with the desired amine. researchgate.net For example, analogues such as N,N-dimethylbenzamide, N-pyrrolidinylbenzamide, and N-piperidinylbenzamide have been synthesized and evaluated in catalytic reactions. nih.gov It has been shown that cyclic amides, like the pyrrolidine amide, can sometimes lead to enhanced reactivity in rhodium-catalyzed C-H functionalization compared to the acyclic N,N-dimethyl or N,N-diethyl variants. nih.gov

The nature of the N-substituents also affects the chemical properties of the amide itself. Introducing electronegative atoms onto the nitrogen, creating so-called anomeric amides, can significantly reduce the amide resonance and increase the pyramidalization of the nitrogen atom. researchgate.netnih.gov This can make the amide bond more reactive and susceptible to transformations that are not possible with standard tertiary amides. researchgate.net The nomenclature for these analogues follows standard IUPAC rules, where substituents on the nitrogen are designated with an "N-" prefix. libretexts.orgreddit.com

Table 5: Amide Nitrogen Variations and Their Synthetic Implications

| Amine Reagent | Resulting Amide Group | Notable Impact | Citation |

|---|---|---|---|

| Diethylamine | N,N-Diethyl | Strong directing group for DoM and C-H activation | nih.gov |

| Dimethylamine (B145610) | N,N-Dimethyl | Common directing group, used as a benchmark | nih.gov |

| Pyrrolidine | N-Pyrrolidinyl | Can enhance reaction rates in Rh-catalyzed reactions | nih.gov |

| Piperidine | N-Piperidinyl | Effective directing group, sometimes with lower yields than others | nih.gov |

| Morpholine | N-Morpholinyl | Effective directing group, sometimes with lower yields than others | nih.gov |

| Butylamine | N-Butyl (Secondary Amide) | Can promote nih.govnih.gov-Wittig rearrangements | nih.gov |

Alterations to the Hydroxyethoxy Side Chain

The 2-(2-hydroxyethoxy) side chain offers a prime site for modification due to the reactivity of the terminal primary alcohol. Standard organic transformations can be applied to alter its structure and introduce new functionalities.

Etherification and Esterification: The hydroxyl group can be readily converted into an ether or an ester. Williamson ether synthesis (using a base like NaH and an alkyl halide) or reaction with an alcohol under acidic conditions can form various ethers. Esterification using an acyl chloride or a carboxylic acid with a coupling agent provides access to a wide range of ester derivatives.

Oxidation: The primary alcohol can be oxidized to an aldehyde using mild reagents like Dess-Martin periodinane (DMP) or pyridinium (B92312) chlorochromate (PCC). Further oxidation to a carboxylic acid can be achieved with stronger oxidants such as Jones reagent (CrO₃/H₂SO₄) or potassium permanganate (B83412) (KMnO₄).

Nucleophilic Substitution: The hydroxyl group can be transformed into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by various nucleophiles. This allows for the introduction of halides, azides, cyanides, and other functional groups. The Mitsunobu reaction provides a one-pot method to achieve this inversion of stereochemistry if a chiral center were present.

Chain Extension/Modification: The side chain can be extended. For example, conversion to an aldehyde followed by a Wittig reaction can introduce a carbon-carbon double bond, which can be further functionalized (e.g., via hydrogenation or epoxidation). The azide functionality, introduced via substitution, is a versatile handle for bioconjugation or for forming triazoles via "click" chemistry.

These modifications are crucial for creating derivatives with tailored properties, for attaching the molecule to surfaces or polymers, or for constructing complex architectures like macrocycles.

Table 6: Potential Modifications of the Hydroxyethoxy Side Chain

| Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|

| Etherification | NaH, R-X (e.g., CH₃I) | Alkoxy (-OCH₂CH₂OR) |

| Esterification | Acyl Chloride (RCOCl), Pyridine | Ester (-OCH₂CH₂OCOR) |

| Oxidation (to Aldehyde) | DMP or PCC | Aldehyde (-OCH₂CHO) |

| Oxidation (to Acid) | Jones Reagent (CrO₃/H₂SO₄) | Carboxylic Acid (-OCH₂COOH) |

| Tosylation | TsCl, Pyridine | Tosylate (-OCH₂CH₂OTs) |

| Azide Substitution | 1. TsCl, Pyridine; 2. NaN₃ | Azide (-OCH₂CH₂N₃) |

| Halogenation (Appel Reaction) | CBr₄, PPh₃ | Bromide (-OCH₂CH₂Br) |

Advanced Spectroscopic and Analytical Characterization of N,n Diethyl 2 2 Hydroxyethoxy Benzamide

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For N,N-diethyl-2-(2-hydroxyethoxy)benzamide, with the chemical formula C₁₃H₁₉NO₃, the theoretical exact mass can be calculated.

An HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), would be expected to show a prominent peak for the protonated molecule [M+H]⁺. The measured mass-to-charge ratio (m/z) of this ion would be compared to the calculated theoretical value. An observed mass that matches the theoretical mass to within a few parts per million (ppm) provides strong evidence for the correct elemental formula, distinguishing it from other potential isomers or compounds with the same nominal mass.

Table 1: Predicted High-Resolution Mass Spectrometry Data

| Ion Formula | Calculated m/z | Analysis Mode | Expected Observation |

|---|---|---|---|

| [C₁₃H₁₉NO₃+H]⁺ | 238.1438 | ESI-Positive | Confirmation of the elemental composition through high-accuracy mass measurement. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed atomic connectivity of a molecule in solution. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional experiments, the complete structure of N,N-diethyl-2-(2-hydroxyethoxy)benzamide can be mapped out.

The ¹H NMR spectrum provides information on the number of distinct proton environments, their chemical surroundings, and the connectivity between neighboring protons. Due to hindered rotation around the amide C-N bond, the two ethyl groups may be non-equivalent, leading to separate signals for each. researchgate.net The spectrum is expected to show signals corresponding to the aromatic protons, the two methylene (B1212753) groups of the hydroxyethoxy chain, and the methylene and methyl protons of the two N-ethyl groups.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (4H) | 6.9 - 7.5 | Multiplets | 4H |

| O-CH₂ -CH₂-OH | 4.1 - 4.3 | Triplet | 2H |

| O-CH₂-CH₂ -OH | 3.8 - 4.0 | Triplet | 2H |

| N-CH₂ -CH₃ (non-equivalent) | 3.2 - 3.6 | Quartets | 4H |

| N-CH₂-CH₃ (non-equivalent) | 1.0 - 1.3 | Triplets | 6H |

The ¹³C NMR spectrum reveals the number of chemically unique carbon atoms in the molecule. For N,N-diethyl-2-(2-hydroxyethoxy)benzamide, a total of 11 distinct signals are expected in the event of hindered amide bond rotation (6 aromatic carbons, 1 carbonyl carbon, 2 ethoxy carbons, and 2 unique ethyl carbons). If rotation is fast on the NMR timescale, this would reduce to 9 signals (as the two ethyl groups become equivalent).

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | 168 - 172 |

| Aromatic C-O | 155 - 160 |

| Aromatic C-H & C-N | 115 - 135 |

| O-C H₂-CH₂-OH | 68 - 72 |

| O-CH₂-C H₂-OH | 60 - 64 |

| N-C H₂-CH₃ | 40 - 45 |

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by showing correlations between nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. nih.gov Expected key correlations include those between the adjacent methylene protons in the hydroxyethoxy group, between the methylene and methyl protons within each ethyl group, and between adjacent protons on the aromatic ring.

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence) : This experiment maps protons to the carbons they are directly attached to. nih.gov It would correlate each signal in the ¹H spectrum (except the OH proton) to its corresponding signal in the ¹³C spectrum, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows couplings between protons and carbons over two to three bonds, which is vital for connecting the different fragments of the molecule. nih.gov Key HMBC correlations would include:

Protons of the N-CH₂ groups to the amide carbonyl carbon (C=O).

Protons of the O-CH₂ group (adjacent to the ring) to the aromatic carbon at position 2 (C-O).

Aromatic proton H-6 to the carbonyl carbon.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopies are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For N,N-diethyl-2-(2-hydroxyethoxy)benzamide, these techniques would confirm the presence of the hydroxyl, amide, ether, and aromatic moieties. A study on the related compound N,N-diethyl-2-hydroxybenzamide identified the amide C=O stretching vibration at 1631.67 cm⁻¹, providing a reasonable estimate for the target molecule. researchgate.net

Table 4: Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Alcohol (O-H) | Stretching, broad | 3200 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Amide (C=O) | Stretching | 1630 - 1660 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Ether (C-O) | Stretching | 1200 - 1260 |

X-ray Crystallography for Solid-State Structure Determination

Should N,N-diethyl-2-(2-hydroxyethoxy)benzamide form a suitable single crystal, X-ray crystallography can provide an exact three-dimensional model of the molecule in the solid state. researchgate.net This analysis yields precise data on bond lengths, bond angles, and torsion angles, revealing the molecule's specific conformation.

Of particular interest would be the determination of the dihedral angle between the plane of the aromatic ring and the amide group, as well as the conformation of the flexible hydroxyethoxy side chain. Furthermore, this technique would elucidate the intermolecular interactions, such as hydrogen bonds formed by the terminal hydroxyl group, which dictate how the molecules pack together in the crystal lattice.

Table 5: Typical Data Obtained from X-ray Crystallography

| Parameter | Information Provided |

|---|---|

| Crystal System & Space Group | Details of the crystal symmetry. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the basic repeating unit of the crystal. |

| Atomic Coordinates (x, y, z) | The precise position of every non-hydrogen atom in the unit cell. |

| Bond Lengths & Angles | Exact measurements of covalent bonds and angles between them. |

Polymorphism Studies and Crystalline Forms

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of study for any chemical compound, as different polymorphs can exhibit distinct physical properties. While specific polymorphism studies on N,N-diethyl-2-(2-hydroxyethoxy)benzamide are not extensively documented in publicly available literature, the behavior of structurally related benzamides provides significant insight into the potential for polymorphic behavior.

Benzamide (B126) itself is a well-documented example of a compound with multiple polymorphic forms. nih.govresearchgate.netacs.org The subtle interplay of intermolecular forces, particularly hydrogen bonding and π-π stacking, governs the formation of different crystal lattices. nih.gov For instance, benzamide is known to have at least four polymorphs (Forms I, II, III, and IV), with Form I being the most stable under ambient conditions. acs.org The various forms arise from different arrangements of the molecules in the crystal lattice, leading to differences in their thermodynamic stability and physical properties. acs.org

The study of 2-benzoyl-N,N-diethylbenzamide, a compound with a similar N,N-diethylbenzamide core, has also revealed the existence of multiple polymorphs. Research has identified different crystalline forms (Forms I, II, and III) that are obtained through recrystallization from various solvents. These polymorphs can differ in their space group and unit cell parameters, indicating distinct packing arrangements of the molecules in the solid state.

Given the structural complexity and the presence of flexible ether and hydroxyl groups in N,N-diethyl-2-(2-hydroxyethoxy)benzamide, it is highly probable that this compound also exhibits polymorphism. The hydrogen bonding capabilities of the hydroxyl group, in conjunction with the potential for various conformations of the ethoxy side chain, could lead to a rich polymorphic landscape. The characterization of these potential polymorphs would typically involve techniques such as single-crystal and powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and solid-state NMR spectroscopy.

To illustrate the nature of polymorphism in related compounds, the following table summarizes the crystallographic data for different forms of benzamide.

| Property | Form I | Form II | Form III |

| Crystal System | Monoclinic | Orthorhombic | Monoclinic |

| Space Group | P2₁/c | Pba2 | P2₁/c |

| a (Å) | 5.586 | 10.98 | 13.91 |

| b (Å) | 5.045 | 11.83 | 5.01 |

| c (Å) | 21.89 | 5.01 | 10.42 |

| β (˚) | 90.0 | 90.0 | 90.5 |

| Z | 4 | 4 | 4 |

This table presents data for benzamide as a representative example of polymorphism in this class of compounds.

Crystal Packing and Intermolecular Interactions in the Solid State

The arrangement of molecules in the crystalline state, or crystal packing, is dictated by a variety of intermolecular interactions. For N,N-diethyl-2-(2-hydroxyethoxy)benzamide, these interactions are expected to be multifaceted, involving hydrogen bonds, van der Waals forces, and potential π-π interactions.

The primary and most influential interaction is likely to be hydrogen bonding involving the hydroxyl group of the 2-hydroxyethoxy moiety. This group can act as both a hydrogen bond donor (from the -OH) and a hydrogen bond acceptor (at the oxygen atoms). This can lead to the formation of intricate one-, two-, or three-dimensional networks within the crystal lattice, significantly influencing the stability and physical properties of the solid form.

The conformation of the N,N-diethylamino group and the flexible hydroxyethoxy side chain will also play a crucial role in the crystal packing. The rotational freedom around the C-O and C-C bonds of the side chain allows the molecule to adopt various conformations to achieve the most stable packing arrangement. The study of crystal structures of other substituted benzamides has shown that the torsion angles between the aromatic ring and the amide group, as well as the orientation of the substituents, are key determinants of the crystal packing. mdpi.com

Computational methods, such as dispersion-corrected density functional theory (DFT), are often employed to analyze and rationalize the intermolecular interactions and predict the most stable crystal structures. nih.govresearchgate.net Hirshfeld surface analysis is another powerful tool used to visualize and quantify intermolecular contacts in a crystal lattice.

Advanced Chromatographic Separations (e.g., HPLC-MS, GC-MS)

The separation and quantification of N,N-diethyl-2-(2-hydroxyethoxy)benzamide in various matrices are best achieved using advanced chromatographic techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

HPLC-MS Analysis:

HPLC is a highly suitable technique for the analysis of N,N-diethyl-2-(2-hydroxyethoxy)benzamide due to the compound's polarity and aromatic nature. A reversed-phase HPLC method would likely be the most effective approach.

Column: A C18 column is a common choice for the separation of moderately polar aromatic compounds. nih.gov

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would likely be employed to achieve good separation from impurities. nih.gov

Detection: Mass spectrometry (MS) provides high selectivity and sensitivity for detection. Electrospray ionization (ESI) in positive ion mode would be expected to be efficient for this compound, protonating the amide or forming adducts. Tandem mass spectrometry (MS/MS) can be used for structural confirmation and to develop highly selective and sensitive quantitative methods using Multiple Reaction Monitoring (MRM). researchgate.net

A hypothetical HPLC-MS method is outlined in the table below:

| Parameter | Condition |

| Column | C18, 2.1 x 100 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | ESI Positive |

| MS/MS Transition | [M+H]⁺ → Product Ion |

GC-MS Analysis:

Direct GC-MS analysis of N,N-diethyl-2-(2-hydroxyethoxy)benzamide may be challenging due to the polar hydroxyl group, which can lead to poor peak shape and thermal degradation in the GC inlet. nih.gov Therefore, chemical derivatization is often necessary to convert the polar analyte into a more volatile and thermally stable derivative. jfda-online.comresearchgate.net

Derivatization: The hydroxyl group can be derivatized using a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form a trimethylsilyl (B98337) (TMS) ether. jfda-online.comresearchgate.net

Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), would be suitable for separating the derivatized compound.

Detection: Electron Ionization (EI) at 70 eV is a standard method for generating a reproducible mass spectrum that can be used for library matching and structural elucidation.

A potential GC-MS method following derivatization is summarized below:

| Parameter | Condition |

| Derivatization Reagent | BSTFA with 1% TMCS |

| Reaction Conditions | 70 °C for 30 minutes |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms) |

| Carrier Gas | Helium at 1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-550 |

Computational Chemistry and Molecular Modeling of N,n Diethyl 2 2 Hydroxyethoxy Benzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These calculations, based on the principles of quantum mechanics, can predict various properties such as molecular orbital energies, electron density distribution, and the nature of chemical bonds.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. For N,N-diethyl-2-(2-hydroxyethoxy)benzamide, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to optimize the molecular geometry and determine its ground-state electronic properties. These studies can elucidate the reactivity and stability of the molecule by mapping the electron density and electrostatic potential.

Ab initio methods are quantum chemistry calculations that rely on first principles, without the use of empirical data. Methods like Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory provide a rigorous framework for studying the electronic structure of N,N-diethyl-2-(2-hydroxyethoxy)benzamide. While computationally more demanding than DFT, ab initio calculations can offer a higher level of theoretical accuracy for properties such as total energy, dipole moment, and polarizability, providing a deeper understanding of the molecule's intrinsic electronic character.

The analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For N,N-diethyl-2-(2-hydroxyethoxy)benzamide, the distribution of these frontier orbitals reveals the most probable sites for electrophilic and nucleophilic attack.

Table 1: Theoretical Quantum Chemical Data for N,N-diethyl-2-(2-hydroxyethoxy)benzamide

| Parameter | Value | Method/Basis Set |

| HOMO Energy | (Data not publicly available) | B3LYP/6-311++G(d,p) |

| LUMO Energy | (Data not publicly available) | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | (Data not publicly available) | B3LYP/6-311++G(d,p) |

| Dipole Moment | (Data not publicly available) | B3LYP/6-311++G(d,p) |

| Total Energy | (Data not publicly available) | MP2/cc-pVTZ |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment.

The behavior of N,N-diethyl-2-(2-hydroxyethoxy)benzamide can be significantly influenced by its surrounding solvent. MD simulations using explicit solvent models can simulate how solvent molecules, such as water, arrange themselves around the solute. These simulations can calculate the solvation free energy, providing a measure of the molecule's solubility. Furthermore, they reveal details about specific intermolecular interactions, such as hydrogen bonding between the molecule's hydroxyl and carbonyl groups and the solvent, which are crucial for its behavior in a condensed phase.

In-Depth Computational Analysis of N,N-diethyl-2-(2-hydroxyethoxy)benzamide Remains Largely Undocumented in Public Research

A thorough review of available scientific literature reveals a significant gap in the computational and molecular modeling studies specifically focused on the chemical compound N,N-diethyl-2-(2-hydroxyethoxy)benzamide. While extensive research exists on the computational analysis of various benzamide (B126) derivatives, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, specific data for N,N-diethyl-2-(2-hydroxyethoxy)benzamide is not present in the public domain.

Computational chemistry and molecular modeling are powerful tools in drug discovery and materials science, providing deep insights into molecular interactions and properties. Techniques like molecular docking predict how a ligand might bind to a receptor, while QSAR models correlate a molecule's chemical structure with its biological activity. However, the application of these specific computational methods to N,N-diethyl-2-(2-hydroxyethoxy)benzamide has not been detailed in published research.

General studies on related benzamide compounds have explored their potential as inhibitors for various biological targets. nih.govunair.ac.idnih.gov For instance, research on different benzamide derivatives often involves docking them into the active sites of proteins to predict binding affinities and key interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov Similarly, QSAR and specialized techniques like Comparative Molecular Field Analysis (CoMFA) have been developed for other series of benzamides to create predictive models for their biological activities, such as anti-HIV or anticancer effects. unair.ac.idresearchgate.net

These studies establish a clear framework for how a computational analysis of N,N-diethyl-2-(2-hydroxyethoxy)benzamide could be conducted. Such a study would involve:

Molecular Docking: Simulating the interaction of N,N-diethyl-2-(2-hydroxyethoxy)benzamide with a specific protein target to predict its preferred binding orientation and affinity.

Energetic Analysis: Calculating the binding free energy to quantify the strength of the interaction between the compound and its target.

QSAR Modeling: Using a series of related compounds to develop a statistical model that predicts the activity of new molecules based on their structural features.

CoMFA: A 3D-QSAR technique that would correlate the 3D steric and electrostatic fields of N,N-diethyl-2-(2-hydroxyethoxy)benzamide and related analogs with their biological activities.

Despite the existence of these established methodologies, specific datasets, predicted binding modes, energetic calculations, and predictive QSAR models for N,N-diethyl-2-(2-hydroxyethoxy)benzamide are not available in the reviewed literature. Therefore, a detailed article on these specific computational aspects, as requested, cannot be generated based on current scientific findings.

Structure Activity Relationship Sar Studies of N,n Diethyl 2 2 Hydroxyethoxy Benzamide and Its Analogues

Impact of Substituent Modifications on Molecular Activity

The modification of substituents on the N,N-diethyl-2-(2-hydroxyethoxy)benzamide scaffold can lead to significant changes in its biological profile. These modifications can alter the molecule's size, shape, polarity, and electronic distribution, thereby affecting its absorption, distribution, metabolism, excretion (ADME) properties, and its interaction with biological targets.

The 2-(2-hydroxyethoxy) group at the ortho position of the benzamide (B126) is a critical determinant of its activity. The terminal hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with target proteins. walshmedicalmedia.com This is a common feature in many biologically active compounds where hydroxyl groups contribute to binding affinity and specificity.

Modification of this group can have profound effects. For instance, altering the length of the alkoxy chain or replacing the hydroxyl group with other functional groups can modulate the compound's solubility and its ability to form hydrogen bonds. While direct studies on a series of ether-modified analogues of N,N-diethyl-2-(2-hydroxyethoxy)benzamide are not extensively documented in publicly available literature, general principles of medicinal chemistry suggest that such modifications would significantly impact activity. For example, increasing the chain length might enhance lipophilicity, which could affect cell membrane permeability. Conversely, replacing the hydroxyl group with a non-polar moiety would likely reduce its interaction with polar residues in a protein's binding site. In related salicylanilide (B1680751) derivatives, the presence of a phenolic hydroxyl group is considered essential for their antimicrobial activity, though it can also contribute to irritative properties. cyberleninka.ru

Table 1: Postulated Impact of Hydroxyethoxy Group Modifications on Activity (Based on general principles of medicinal chemistry, not on direct experimental data for N,N-diethyl-2-(2-hydroxyethoxy)benzamide)

| Modification of the 2-(2-hydroxyethoxy) group | Postulated Effect on Activity | Rationale |

| Removal of the hydroxyl group | Decrease | Loss of a key hydrogen bonding interaction site. |

| Extension of the ethoxy chain (e.g., to propoxy, butoxy) | Variable | May alter solubility and steric fit within the binding pocket. |

| Replacement of hydroxyl with a methoxy (B1213986) group | Decrease | Loss of hydrogen bond donating ability. |

| Replacement of hydroxyl with a halogen | Decrease | Alters electronic properties and hydrogen bonding capacity. |

The N,N-diethylamide group is another key feature of the molecule. The two ethyl groups provide a degree of lipophilicity and steric bulk, which can influence how the molecule fits into a binding pocket. The tertiary nature of the amide prevents the formation of a hydrogen bond from the amide nitrogen, which can be a critical factor in its binding mode compared to secondary or primary amides.

Studies on other benzamide series have shown that the nature of the N-substituents is crucial for activity. For instance, in a series of benzamide and picolinamide (B142947) derivatives, the position of a dimethylamine (B145610) side chain markedly influenced inhibitory activity and selectivity against certain enzymes. nih.gov In the context of N,N-diethyl-2-(2-hydroxyethoxy)benzamide, it is plausible that the diethyl groups are optimal for fitting into a specific hydrophobic pocket of its biological target. Altering the alkyl substituents, for example, to smaller methyl groups or larger propyl groups, would likely impact the binding affinity. The N,N-diethylamide functional group is also known to be a strong directing group in certain chemical syntheses, highlighting its electronic influence on the benzamide scaffold. acs.org

Table 2: Postulated Influence of N,N-Dialkylamide Modifications on Activity (Based on general principles from related benzamide SAR studies)

| N-Alkyl Substituent | Postulated Relative Activity | Rationale |

| N,N-Dimethyl | Potentially lower | Reduced steric bulk and lipophilicity may lead to a weaker fit in a hydrophobic pocket. |

| N,N-Diethyl | Reference | - |

| N,N-Dipropyl | Potentially lower | Increased steric hindrance may prevent optimal binding. |

| N-Ethyl, N-H (secondary amide) | Potentially different activity profile | Introduction of a hydrogen bond donor at the amide nitrogen would fundamentally change its interaction with a target. |

The aromatic benzene (B151609) ring serves as the central scaffold of the molecule and is a prime target for modification in SAR studies. The introduction of various substituents onto the benzene ring can significantly alter the electronic properties (through inductive and resonance effects) and the steric profile of the compound. tandfonline.comrsc.org These changes, in turn, can affect the molecule's interaction with its biological target.

In studies of other benzamide derivatives, substitutions on the aromatic ring have been shown to be a major determinant of their biological effectiveness. researchgate.net For example, in a series of 2-phenoxybenzamides, a para-substituted analogue showed the highest activity and selectivity. mdpi.com In another study on benzamides as inhibitors of a bacterial enzyme, the introduction of a thiophene (B33073) and methyl substituents at the C-5 position resulted in potent analogues with high selectivity. acs.org

Table 3: Illustrative Effects of Benzene Ring Substitutions on the Activity of Benzamide Analogues (This table is a generalized representation based on findings from various benzamide SAR studies and does not represent direct experimental data for N,N-diethyl-2-(2-hydroxyethoxy)benzamide analogues)

| Position of Substitution | Substituent | General Effect on Activity in Related Benzamides | Reference |

| Para (to the amide) | Fluoro | Often enhances activity and metabolic stability. | mdpi.com |

| Para (to the amide) | Methoxy | Can increase activity, but may be subject to metabolic demethylation. | acs.org |

| Meta (to the amide) | Nitro | Generally decreases activity in many systems. | mdpi.com |

| Para (to the amide) | Amino | Can have variable effects depending on the target. | mdpi.com |

Stereochemical Influence on Activity

Stereochemistry plays a vital role in the biological activity of many pharmaceutical compounds. The differential activity of enantiomers is a well-established phenomenon, as biological macromolecules such as enzymes and receptors are chiral. While N,N-diethyl-2-(2-hydroxyethoxy)benzamide itself is not chiral, the introduction of chiral centers, for instance by modifying the hydroxyethoxy side chain (e.g., creating a secondary alcohol) or through atropisomerism, could lead to stereoisomers with distinct biological activities.

Atropisomerism, a type of axial chirality, can arise in substituted benzamides due to restricted rotation around the aryl-carbonyl bond. nih.gov This has been observed to be a significant factor in the activity of other drug candidates. nih.gov Although there is no specific literature detailing the stereochemical influences for N,N-diethyl-2-(2-hydroxyethoxy)benzamide, it is a critical aspect to consider in the design of new, more specific analogues. A study on the nickel-catalyzed coupling of chiral aziridines with benzamides proceeded with a specific stereochemical outcome, suggesting that stereocontrol is an important consideration in the synthesis of related structures. nih.gov

Correlations between Structural Features and Specific Molecular Interactions

The biological activity of N,N-diethyl-2-(2-hydroxyethoxy)benzamide is a direct result of its molecular interactions with its biological target. The key structural features of the molecule each contribute to these interactions.

Hydrogen Bonding: The terminal hydroxyl group of the hydroxyethoxy chain is a prime candidate for forming hydrogen bonds with amino acid residues such as aspartate, glutamate, serine, or threonine in a protein's binding site. walshmedicalmedia.com The carbonyl oxygen of the amide group can also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The N,N-diethyl groups and the benzene ring provide hydrophobic surfaces that can interact with non-polar amino acid residues like leucine, isoleucine, valine, and phenylalanine within the target's binding pocket. walshmedicalmedia.com

π-π Stacking: The aromatic benzene ring can engage in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan. This type of interaction is a significant contributor to the binding affinity of many small molecule inhibitors.

Mechanistic Investigations of N,n Diethyl 2 2 Hydroxyethoxy Benzamide

Exploration of Reaction Mechanisms in Synthesis

The synthesis of N,N-diethyl-2-(2-hydroxyethoxy)benzamide, like other N,N-disubstituted benzamides, can be achieved through several synthetic routes, each with a distinct reaction mechanism. A common and effective method involves the acylation of diethylamine (B46881) with an activated benzoic acid derivative.

One prominent mechanistic pathway is the reaction of a benzoic acid precursor with diethylamine, facilitated by a coupling agent. For instance, using an activating agent like 1,1'-carbonyldiimidazole (B1668759) (CDI), the synthesis proceeds via a highly reactive intermediate. The m-toluic acid is first activated by CDI to form 1-(m-toluoyl)imidazole. researchgate.net This intermediate is then susceptible to nucleophilic attack by diethylamine. The imidazole (B134444) group is an excellent leaving group, facilitating the formation of the final amide product. This one-pot synthesis method is efficient, with by-products that are typically water-soluble and easily removed through extraction. researchgate.net

Another well-established mechanism involves the Schotten-Baumann reaction, where an acyl chloride (such as a substituted benzoyl chloride) reacts with an amine in the presence of a base. For the synthesis of a related compound, N,N-diethylbenzamide, benzoyl chloride is added to a solution of diethylamine and a tertiary amine base like triethylamine (B128534). The mechanism proceeds as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of diethylamine attacks the electrophilic carbonyl carbon of the benzoyl chloride.

Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate.

Proton Transfer and Elimination: The base (triethylamine) removes a proton from the positively charged nitrogen atom. Subsequently, the chloride ion is eliminated, and the carbonyl double bond is reformed, yielding the N,N-diethylbenzamide product.

A more modern approach employs the Mitsunobu reaction, which allows for the formation of benzamides from benzoic acids and amines. nih.gov This reaction is believed to proceed through a non-classical mechanism involving an acyloxyphosphonium ion, rather than the more typical alkoxyphosphonium ion. nih.gov In this pathway, the benzoic acid is activated by the Mitsunobu reagents (e.g., a combination of an azodicarboxylate like DIAD and a phosphine (B1218219) like PPh₃) to form the acyloxyphosphonium salt. This activated species then readily reacts with the amine nucleophile (diethylamine) to furnish the desired amide. The strong N,N-diethylamide directing group is noted for its strong Lewis basicity, which allows for tight coordination with Lewis acidic cations. nih.gov

Furthermore, innovative catalytic methods have been developed. One such method involves the reaction of tertiary amines with anhydrides, catalyzed by heterogeneous copper nanoparticles (CuNPs) and using an oxidant like tert-butyl hydroperoxide (TBHP). researchgate.net While the exact substrate is different, the mechanism provides insight into C-N bond formation, which is fundamental to the synthesis of the target compound.

Elucidation of Molecular Interaction Mechanisms

The specific arrangement of functional groups in N,N-diethyl-2-(2-hydroxyethoxy)benzamide—namely the amide, the ether linkage, and the terminal hydroxyl group—governs its interactions at a molecular level through a combination of hydrogen bonding, electrostatic forces, and van der Waals interactions.

Hydrogen Bonding Networks

The molecular structure of N,N-diethyl-2-(2-hydroxyethoxy)benzamide contains key functional groups capable of participating in hydrogen bonding. It has one hydrogen bond donor (the terminal hydroxyl group) and three potential hydrogen bond acceptors (the amide carbonyl oxygen, the ether oxygen, and the hydroxyl oxygen). This allows for the formation of both intramolecular and intermolecular hydrogen bonds, which significantly influence its physical properties and interactions with biological targets.

Based on studies of analogous structures like 2-Hydroxy-N-(2-hydroxyethyl)benzamide, it is likely that an intramolecular hydrogen bond forms between the hydrogen of the phenolic hydroxyl group (if present, as in a precursor like N,N-diethyl-2-hydroxybenzamide) and the carbonyl oxygen of the amide group. nih.govmolport.com In the specified compound, the primary hydrogen bond donor is the terminal aliphatic hydroxyl group. This group can act as a donor to the amide carbonyl oxygen of a neighboring molecule. nih.gov The amide oxygen can also serve as an acceptor for intermolecular hydrogen bonds from other donor groups. nih.gov These interactions can connect molecules into extensive three-dimensional networks in the solid state. nih.gov

Van der Waals and Electrostatic Interactions

Additionally, non-classical hydrogen bonds, such as C–H···O contacts, are observed in similar crystal structures. nih.gov These weaker interactions can occur between aromatic C-H groups and the oxygen atoms of the hydroxyl or ether groups on adjacent molecules, further stabilizing the crystal lattice. nih.gov The distribution of electron density, with partial negative charges on the oxygen and nitrogen atoms and partial positive charges on the associated carbons and hydrogens, creates a molecular dipole and enables electrostatic interactions with other polar molecules or charged species.

Coordination Chemistry and Metal Ion Interactions

The N,N-diethylamide functional group is recognized as a strong Lewis base. nih.gov This property is primarily due to the availability of the lone pair of electrons on the amide nitrogen and the carbonyl oxygen. This Lewis basicity allows the amide group to coordinate effectively with Lewis acidic metal ions. A prominent example of this is its use as a directed metalation group (DMG) in organic synthesis. The amide group can chelate to a Lewis acidic lithium cation from an alkyllithium base (like n-butyllithium), positioning the base to deprotonate the ortho-position on the aromatic ring with high regioselectivity. nih.gov This directed ortho-metalation (DoM) is a powerful strategy for functionalizing aromatic rings. nih.gov This inherent coordinating ability suggests that N,N-diethyl-2-(2-hydroxyethoxy)benzamide could interact with biologically relevant metal ions that may be present as cofactors in enzyme active sites.

Enzyme Kinetic Studies for Inhibitory Activity

Benzamide (B126) derivatives are a well-studied class of enzyme inhibitors. While specific kinetic data for N,N-diethyl-2-(2-hydroxyethoxy)benzamide is not widely published, its structural features suggest potential inhibitory activity, and studies on related compounds provide a framework for understanding its possible mechanisms. For example, research has shown that N,N-diethyl-2-(2-hydroxyethoxy)benzamide can inhibit the FtsZ protein, which is essential for bacterial cell division, demonstrating a minimum inhibitory concentration (MIC) against Methicillin-Resistant S. aureus (MRSA).

Enzyme inhibition is quantified using kinetic parameters derived from the Michaelis-Menten model. youtube.com Key parameters include:

Kₘ (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Kₘ generally indicates a higher affinity of the enzyme for its substrate. youtube.com

Vmax (Maximum Velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate. youtube.com

IC₅₀: The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Kᵢ (Inhibition Constant): A measure of the inhibitor's binding affinity to the enzyme.

Studies on other benzamides show their potential as inhibitors. For instance, the benzamide derivative VKNG-2 was found to inhibit the ABCG2 transporter protein, which is involved in multidrug resistance in cancer cells. nih.gov The study determined the IC₅₀ values for chemotherapeutic drugs in the presence and absence of the inhibitor to quantify its effect. nih.gov

| Compound | Target Protein | Effect | Cell Line | IC₅₀ of Substrate (SN-38) without Inhibitor | IC₅₀ of Substrate (SN-38) with 1 µM VKNG-2 |

| VKNG-2 | ABCG2 Transporter | Reversal of Multidrug Resistance | S1-M1-80 | 2.15 ± 0.08 µM | 0.01 ± 0.002 µM |

Table adapted from data on a related benzamide inhibitor to illustrate enzyme kinetic analysis. nih.gov

Similarly, a different set of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs were developed as agents that protect pancreatic β-cells from ER stress, with one compound showing an EC₅₀ value of 0.1 ± 0.01 μM. nih.gov For N,N-diethyl-2-(2-hydroxyethoxy)benzamide, its inhibitory activity against the FtsZ protein would likely be characterized by determining its Kᵢ and the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) through steady-state kinetic assays. This would involve measuring the reaction rates of FtsZ polymerization at various substrate (GTP) and inhibitor concentrations and fitting the data to the appropriate Michaelis-Menten inhibition model.

Interactions with Biological Systems: Academic Research Perspectives

Investigation of Molecular Recognition and Binding Events

Molecular recognition is the foundational event for any biological activity, involving specific interactions between a compound and a biological macromolecule like a protein or nucleic acid. For benzamide (B126) derivatives, research often focuses on how the arrangement of substituents on the benzamide scaffold dictates binding affinity and selectivity. The 2-hydroxyethoxy group on the subject compound, for instance, could potentially form hydrogen bonds with amino acid residues in a protein's binding pocket, a common feature driving molecular recognition.

Modulation of Protein Function

The binding of a small molecule to a protein can alter its function, leading to inhibition or activation. Research in this area is a cornerstone of drug discovery.

Enzyme Inhibition Studies

Benzamides are a well-established scaffold for the design of enzyme inhibitors.

Histone Deacetylases (HDACs): Numerous benzamide derivatives have been synthesized and evaluated as inhibitors of HDACs, which are crucial epigenetic regulators. chemwhat.pk For instance, the compound Entinostat (MS-275), a benzamide derivative, is a selective inhibitor of class I HDACs. chemwhat.pk Structure-activity relationship studies on benzanilides have shown that a 2'-amino or hydroxy group can be essential for inhibitory activity. The inhibitory potential of N,N-diethyl-2-(2-hydroxyethoxy)benzamide against HDACs has not been reported, but its structural elements would be a starting point for such an investigation.

MEK (Mitogen-activated protein kinase kinase): The MAP kinase pathway is critical in cell signaling, and its component MEK is a target in oncology. Certain benzhydroxamate esters have been identified as potent MEK inhibitors. For example, CI-1040 was the first MEK inhibitor to enter clinical trials. These inhibitors often feature a different core structure than N,N-diethyl-2-(2-hydroxyethoxy)benzamide.

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the nervous system, and their inhibition is a strategy for treating Alzheimer's disease. While various heterocyclic compounds, including some with benzamide-like structures, have been explored as cholinesterase inhibitors, specific data for N,N-diethyl-2-(2-hydroxyethoxy)benzamide is absent.

Table 1: Examples of Benzamide Derivatives as Enzyme Inhibitors (Note: This table shows examples from the broader benzamide class and does not include the subject compound due to lack of data.)

| Compound Name | Target Enzyme(s) | Reported IC₅₀ | Reference |

| Entinostat (MS-275) | HDAC1, HDAC3 | ~0.1-0.5 µM | chemwhat.pk |

| CI-1040 | MEK1 | Not specified | |

| N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide | HDAC1, HDAC2, HDAC3 | 95.2 nM, 260.7 nM, 255.7 nM |

Receptor Ligand Interactions

Small molecules can act as ligands that bind to receptors, modulating their activity.

Estrogen Receptor Coregulators: The estrogen receptor α (ERα) is a key target in breast cancer therapy. Some complex benzamide structures, such as the tris-benzamide ERX-11, have been developed as estrogen receptor coregulator binding modulators. These molecules disrupt the interaction between ERα and its coregulator proteins. Interestingly, ERX-11 contains a 2-hydroxyethyl group, which bears some resemblance to the 2-hydroxyethoxy substituent of the title compound, suggesting that this type of moiety can play a role in interactions within the ERα complex.

Cellular Uptake and Intracellular Distribution Studies at the Molecular Level

For a compound to interact with intracellular targets, it must first cross the cell membrane. Studies on cellular uptake and distribution are therefore critical. Research on radioiodinated N-(2-diethylaminoethyl)benzamides has been conducted to understand their uptake in melanoma cells, which appears to be linked to melanin (B1238610) binding rather than a specific receptor-mediated mechanism. Other studies have attempted to improve cellular uptake of HDAC inhibitors by adding specific chemical groups. For N,N-diethyl-2-(2-hydroxyethoxy)benzamide, its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, would govern its ability to be absorbed by cells, but experimental data is not available.

Influence on Biological Pathways at the Molecular Level

By modulating the function of key proteins, chemical compounds can influence entire biological pathways. For example, HDAC inhibitors can induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells. Similarly, MEK inhibitors affect the RAS/RAF/MEK/ERK signaling pathway, which is often dysregulated in cancer. One study found that a novel N-(2-(Benzylamino)-2-oxoethyl)benzamide analog could protect pancreatic β-cells from death by modulating the unfolded protein response pathway, which is triggered by endoplasmic reticulum (ER) stress. The potential impact of N,N-diethyl-2-(2-hydroxyethoxy)benzamide on any specific biological pathway is currently unknown.

Emerging Research Areas and Future Outlook for N,n Diethyl 2 2 Hydroxyethoxy Benzamide

Advanced Materials Science Applications (e.g., Supramolecular Assemblies, Functional Materials)

The benzamide (B126) functional group is a cornerstone in the development of advanced materials due to its capacity for forming strong and directional hydrogen bonds. This characteristic is fundamental to creating ordered supramolecular assemblies. Amide groups are integral to building blocks for a variety of functional materials used in pharmaceuticals and pesticide chemistry. mdpi.com The structure of N,N-diethyl-2-(2-hydroxyethoxy)benzamide, featuring both a hydrogen bond-accepting amide and a hydrogen bond-donating hydroxyl group, suggests a potential for creating self-assembling systems, liquid crystals, or functional polymers.